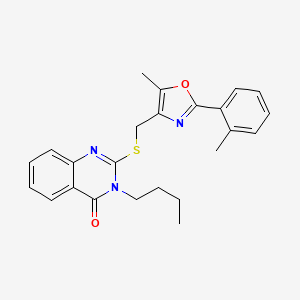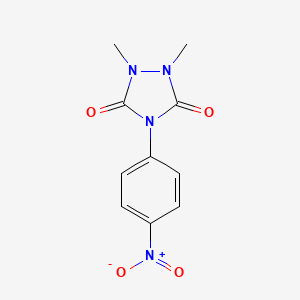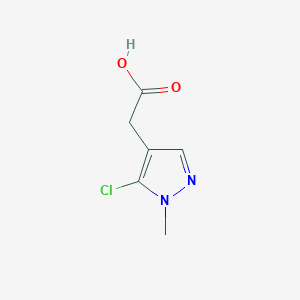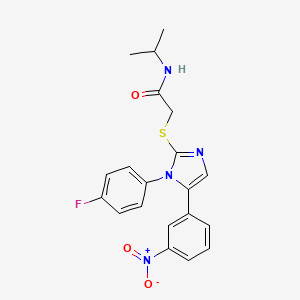![molecular formula C22H26N2O3 B2890381 N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421515-79-8](/img/structure/B2890381.png)
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-dioxa-4-azaspiro[5.5]undecane is a compound with the CAS Number: 402938-74-3. It has a molecular weight of 157.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1,9-dioxa-4-azaspiro[5.5]undecane is 1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 .Physical And Chemical Properties Analysis
1,9-dioxa-4-azaspiro[5.5]undecane is a powder at room temperature .Scientific Research Applications
Crystal Structure and Thermodynamic Properties
Research on derivatives of 1,5-dioxaspiro[5.5] compounds, such as the study by Zeng, Wang, and Zhang (2021), has focused on understanding the crystal structure and thermodynamic properties. Their work on a benzimidazole-coupled derivative revealed insights into the compound's crystal configuration and its potential for further study in materials science due to its unique 2D-net framework and hydrogen bonding patterns (Zeng, Wang, & Zhang, 2021).
Synthesis Processes
The development of novel synthesis processes is a key area of research. For example, Reddy et al. (2014) reported a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's role in facilitating the creation of complex organic molecules (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Chiral Spiroacetals from Carbohydrates
Research into chiral spiroacetals, such as those derived from carbohydrates, underscores the importance of these compounds in synthesizing biologically active molecules. Martín, Salazar, and Suárez (1995) demonstrated the synthesis of chiral spiroacetals of various types from carbohydrates, indicating the utility of these structures in pharmaceutical synthesis (Martín, Salazar, & Suárez, 1995).
Antibacterial Agents
Lukin et al. (2022) explored the antibacterial properties of spirocyclic derivatives of ciprofloxacin, indicating that the structural features of spiro compounds can be critical in enhancing or modifying the activity spectrum of known antibacterial agents (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022).
Modular Synthesis Routes
Goubert, Canet, and Sinibaldi (2009) described a modular route to spirodioxanes, oxathianes, and morpholines, showcasing the versatility of spiro compounds in synthesizing a wide range of chemical structures with potential applications in medicinal chemistry and beyond (Goubert, Canet, & Sinibaldi, 2009).
Safety and Hazards
The safety information for 1,9-dioxa-4-azaspiro[5.5]undecane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-13-16-27-22(17-24)11-14-26-15-12-22)23-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROZSCJLZCXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)



methanone](/img/structure/B2890316.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)

